molecular formula C9H9ClN2O3 B1588898 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide CAS No. 2653-16-9

2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

Cat. No. B1588898
CAS RN: 2653-16-9
M. Wt: 228.63 g/mol
InChI Key: JAWLWNKATJAODJ-UHFFFAOYSA-N
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Patent
US08501763B2

Procedure details

Chloroacetyl chloride (1.05 mL, 13.1 mmol) is added in one portion to a biphasic mixture of N-methyl-4-nitroaniline (1.0 g, 6.57 mmol), KOH (1.11 g, 19.7 mmol) in 12 mL EtOAc and 12 mL H2O, cooled to 0° C. The resulting mixture is stirred at this temperature for 5 min, then the ice bath was removed and it was allowed to warm to RT. The reaction was stirred for an additional one hour at RT.
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[CH3:6][NH:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.[OH-].[K+]>CCOC(C)=O.O>[Cl:1][CH2:2][C:3]([N:7]([CH3:6])[C:8]1[CH:9]=[CH:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
1.05 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
CNC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.11 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at this temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional one hour at RT
Duration
1 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.